

# 2-Bromo-4-chloro-5-fluoropyridine molecular weight and formula

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## Compound of Interest

Compound Name: **2-Bromo-4-chloro-5-fluoropyridine**

Cat. No.: **B1375076**

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## An In-depth Technical Guide: **2-Bromo-4-chloro-5-fluoropyridine**

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the chemical intermediate, **2-Bromo-4-chloro-5-fluoropyridine**. It details the compound's core properties, a validated synthetic pathway, key applications in organic synthesis, and essential safety protocols. The information herein is synthesized to provide both foundational knowledge and field-proven insights into the practical utility of this versatile heterocyclic building block.

## Core Molecular Profile and Physicochemical Properties

**2-Bromo-4-chloro-5-fluoropyridine** is a trifunctionalized heterocyclic compound of significant interest in the synthesis of complex organic molecules, particularly for pharmaceutical and agrochemical applications. Its unique substitution pattern—featuring a reactive bromine atom ideal for cross-coupling reactions, alongside chloro and fluoro groups that modulate electronic properties and offer further synthetic handles—makes it a valuable starting material.

The fundamental physicochemical properties are summarized below for quick reference.

Property	Value	Source(s)
Chemical Formula	$C_5H_2BrClFN$	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	210.43 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Monoisotopic Mass	208.90432 Da	<a href="#">[1]</a>
CAS Number	1033203-44-9	<a href="#">[1]</a> <a href="#">[2]</a>
Typical Purity	≥97%	<a href="#">[3]</a> <a href="#">[4]</a>
Physical Form	Solid or liquid	<a href="#">[3]</a>
Storage Temperature	2-8°C, under inert atmosphere	<a href="#">[2]</a> <a href="#">[3]</a>
SMILES	<chem>FC1=CN=C(Br)C=C1Cl</chem>	<a href="#">[5]</a>

## Synthesis, Purification, and Characterization

The synthesis of multi-halogenated pyridines often relies on established transformations of functionalized pyridine precursors. A robust and scalable approach for preparing **2-Bromo-4-chloro-5-fluoropyridine** is through a Sandmeyer-type diazotization reaction, starting from the corresponding aminopyridine.

## Synthetic Strategy and Rationale

The chosen synthetic pathway leverages the conversion of a primary aromatic amine to a diazonium salt, which is then displaced by a bromide. This method is widely employed for its reliability and the commercial availability of the requisite precursors. The reaction is conducted at low temperatures (typically -10°C to 0°C) to ensure the stability of the intermediate diazonium salt, preventing premature decomposition and side reactions.

## Detailed Synthetic Protocol

This protocol is adapted from established methodologies for the synthesis of similar brominated pyridine derivatives.[\[6\]](#)

Starting Material: 2-Amino-4-chloro-5-fluoropyridine

Step 1: Diazotization

- In a well-ventilated fume hood, charge a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel with 48% hydrobromic acid (HBr).
- Cool the HBr solution to 0°C using an ice-salt bath.
- Slowly add the starting material, 2-Amino-4-chloro-5-fluoropyridine, portion-wise to the stirred HBr solution, maintaining the temperature at 0°C.
- Cool the resulting mixture further to -10°C.
- Prepare a solution of sodium nitrite (NaNO<sub>2</sub>) in water. Add this solution dropwise to the reaction mixture via the dropping funnel over approximately 1.5 hours. Causality: The slow addition of NaNO<sub>2</sub> is critical to control the exothermic diazotization reaction and the evolution of nitrogen gas, ensuring the diazonium salt intermediate forms efficiently without significant degradation.

#### Step 2: Sandmeyer Reaction (Bromination)

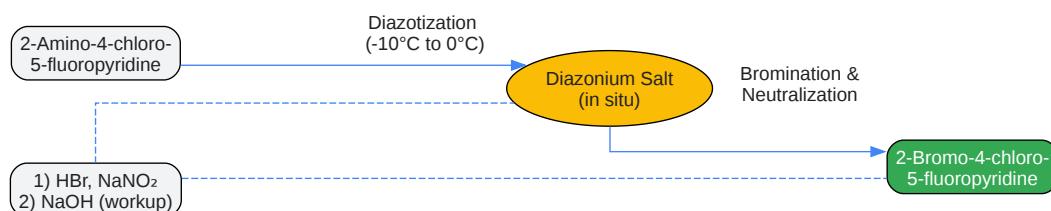
- After the complete addition of the NaNO<sub>2</sub> solution, continue stirring the mixture for an additional 30 minutes at -10°C.
- The in situ formed diazonium salt is then converted to the bromo-derivative. The excess HBr in the reaction mixture serves as the bromide source. For enhanced reactivity, a copper(I) bromide (CuBr) catalyst can be introduced at this stage, although it is often not strictly necessary.

#### Step 3: Work-up and Isolation

- Slowly and carefully add a solution of sodium hydroxide (NaOH) to neutralize the excess acid. This step is highly exothermic and must be performed with cooling to allow the reaction to warm gradually to room temperature.
- Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate (3x volumes).
- Combine the organic layers, wash with brine to remove residual water-soluble impurities, and dry over anhydrous sodium sulfate.

- Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude **2-Bromo-4-chloro-5-fluoropyridine**.

Synthetic workflow for 2-Bromo-4-chloro-5-fluoropyridine.



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Caption: Synthetic workflow for **2-Bromo-4-chloro-5-fluoropyridine**.

## Purification and Spectroscopic Characterization

The crude product can be purified using column chromatography on silica gel. The expected analytical data for confirming the structure and purity are outlined below.

Analytical Technique	Expected Characteristics
<sup>1</sup> H NMR	Two signals in the aromatic region, appearing as doublets or doublet of doublets due to coupling with the fluorine atom and adjacent proton.
<sup>13</sup> C NMR	Five distinct signals corresponding to the five carbon atoms of the pyridine ring. The carbons attached to the halogens will show characteristic chemical shifts and C-F coupling.
<sup>19</sup> F NMR	A single resonance, likely a doublet of doublets, due to coupling with the adjacent protons.
Mass Spectrometry (MS)	The molecular ion peak will exhibit a characteristic isotopic pattern due to the presence of one bromine atom ( <sup>79</sup> Br/ <sup>81</sup> Br, ~1:1 ratio) and one chlorine atom ( <sup>35</sup> Cl/ <sup>37</sup> Cl, ~3:1 ratio).

## Applications in Medicinal Chemistry and Organic Synthesis

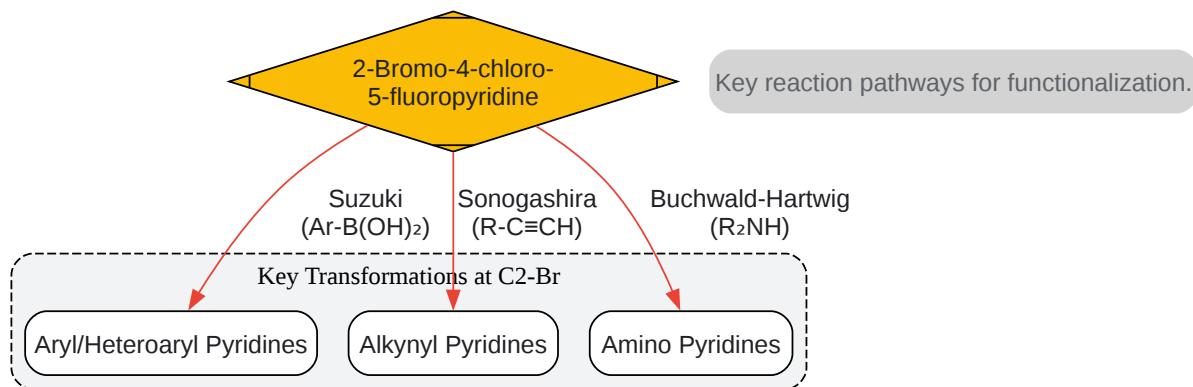
Halogenated pyridines are foundational building blocks in drug discovery.<sup>[7]</sup> The title compound's utility stems from the orthogonal reactivity of its substituents.

## Central Role in Cross-Coupling Reactions

The C2-Br bond is the most labile site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Buchwald-Hartwig, and Stille couplings. This allows for the strategic introduction of a wide variety of aryl, heteroaryl, alkynyl, and amino moieties. This versatility is crucial for developing libraries of compounds in structure-activity relationship (SAR) studies. For instance, similar building blocks like 2-bromo-5-chloropyridine are key intermediates in the synthesis of advanced drug candidates, including APJ receptor agonists like BMS-986224.<sup>[7]</sup>

## Modulation of Physicochemical Properties

The chloro and fluoro substituents are not merely passive spectators. They significantly influence the electronic properties of the pyridine ring, making it more electron-deficient. This can enhance the potency of a drug molecule by modifying its binding affinity to a biological target. Furthermore, the fluorine atom is often incorporated to improve metabolic stability and membrane permeability, key parameters in drug design.



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Caption: Key reaction pathways for functionalization.

## Safety, Handling, and Storage

Proper handling of **2-Bromo-4-chloro-5-fluoropyridine** is essential to ensure laboratory safety. The compound is classified as hazardous, and all operations should be conducted within a certified fume hood by trained personnel.

## GHS Hazard Identification

Pictogram	GHS Code	Hazard Statement
GHS07 (Exclamation Mark)	H302	Harmful if swallowed.[3]
H315	Causes skin irritation.[3]	
H319	Causes serious eye irritation. [3]	
H335	May cause respiratory irritation.[3]	

## Recommended Handling and PPE

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof safety goggles or a face shield.[8]
- Engineering Controls: Use only in a well-ventilated area, preferably a chemical fume hood.[9]
- Handling Practices: Avoid breathing dust, fumes, or vapors.[8] Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[9] Do not eat, drink, or smoke in the work area.[8]

## Storage and Disposal

- Storage: Keep the container tightly sealed and store in a cool, dry, and well-ventilated place, away from incompatible materials.[8][10] For long-term stability, storage at 2-8°C under an inert atmosphere like argon is recommended.[3][8]
- Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.

## Conclusion

**2-Bromo-4-chloro-5-fluoropyridine** is a high-value chemical intermediate with a strategic arrangement of functional groups. Its well-defined reactivity, particularly at the C2-bromine position, provides a reliable entry point for the synthesis of diverse and complex molecular architectures. For medicinal chemists and drug development scientists, this compound represents a key tool for generating novel therapeutic candidates with tailored pharmacological

profiles. Adherence to the synthesis, handling, and safety protocols outlined in this guide will enable researchers to effectively and safely leverage its full synthetic potential.

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